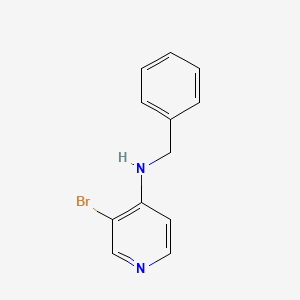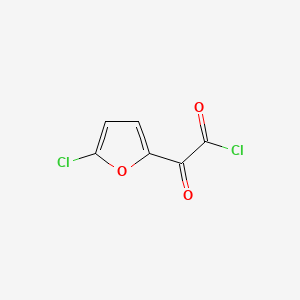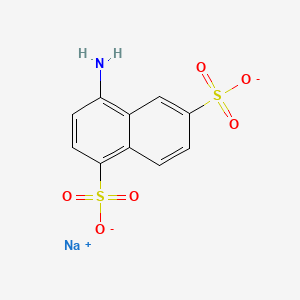![molecular formula C21H27N7O14P2 B566407 Nicotinamide adenine dinucleotide, [adenine-2,8-3H] CAS No. 107688-05-1](/img/structure/B566407.png)
Nicotinamide adenine dinucleotide, [adenine-2,8-3H]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinamide adenine dinucleotide, [adenine-2,8-3H] is a useful research compound. Its molecular formula is C21H27N7O14P2 and its molecular weight is 667.446. The purity is usually 95%.
BenchChem offers high-quality Nicotinamide adenine dinucleotide, [adenine-2,8-3H] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinamide adenine dinucleotide, [adenine-2,8-3H] including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-2,8-ditritiopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-14(31)13(30)11(40-21)6-38-43(34,35)42-44(36,37)41-16-10(5-29)39-20(15(16)32)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i7T,8T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAMUSMCNLULFV-UHITYLIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC(=C2C(=N1)N(C(=N2)[3H])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])O[C@@H]4[C@H](O[C@H]([C@@H]4O)[N+]5=CC=CC(=C5)C(=O)N)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O14P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{4-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B566324.png)

![3-Methyl-[1,2,4]triazolo[4,3-d][1,2,4]triazin-5-amine](/img/structure/B566329.png)



![(1-dodecoxy-1-oxohexan-2-yl) 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate](/img/structure/B566335.png)

![2,8,9,10-Tetrazatricyclo[5.3.0.02,5]deca-1(10),3,5,7-tetraene](/img/structure/B566338.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide](/img/structure/B566341.png)

